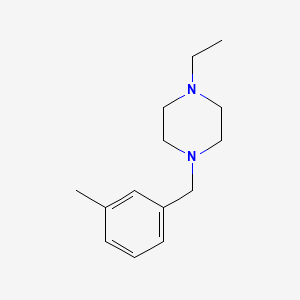![molecular formula C17H16N2OS B5777880 N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)
N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CTB is a thioamide derivative of 4-(cyanomethyl)benzonitrile, which is a well-known intermediate in organic synthesis.
科学的研究の応用
N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has also been used as a probe to study protein-ligand interactions and as a building block for the synthesis of novel materials.
作用機序
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix components. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has also been reported to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacterial and fungal pathogens. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has also been shown to modulate the activity of ion channels and transporters, which may contribute to its biological effects.
実験室実験の利点と制限
N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has some limitations, including its potential toxicity and the need for further optimization of its biological properties.
将来の方向性
There are several future directions for the research on N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide. One potential direction is the development of N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide-based materials for various applications, including drug delivery, catalysis, and sensing. Another direction is the optimization of N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide's biological properties for therapeutic applications, including cancer therapy and anti-inflammatory therapy. Further studies are also needed to elucidate the mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide and its potential interactions with other molecules and pathways.
合成法
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide involves the reaction of 4-(cyanomethyl)benzonitrile with ethanethiol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide. The yield of N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide can be improved by optimizing the reaction conditions and using a suitable purification method.
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-21-16-6-4-3-5-15(16)17(20)19-14-9-7-13(8-10-14)11-12-18/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYKIZTJGYDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(ethylsulfanyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)

